[3-(Bromomethyl)pentan-3-yl]cyclobutane
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Overview
Description
[3-(Bromomethyl)pentan-3-yl]cyclobutane is an organic compound with the molecular formula C10H19Br. It is a brominated derivative of cyclobutane, characterized by the presence of a bromomethyl group attached to a pentan-3-yl substituent on the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Bromomethyl)pentan-3-yl]cyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-pentan-3-ylcyclobutane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
[3-(Bromomethyl)pentan-3-yl]cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (t-BuOK) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Scientific Research Applications
[3-(Bromomethyl)pentan-3-yl]cyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Bromomethyl)pentan-3-yl]cyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Propan-2-ylcyclobutane: Similar structure but lacks the bromomethyl group.
1-pyridin-2-ylcyclobutane-1-carboxylic acid: Contains a pyridine ring and carboxylic acid group.
2-Hex-1-en-2-ylcyclobutan-1-one: Contains an enone functional group.
Uniqueness
[3-(Bromomethyl)pentan-3-yl]cyclobutane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it versatile for research and industrial applications.
Properties
Molecular Formula |
C10H19Br |
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Molecular Weight |
219.16 g/mol |
IUPAC Name |
3-(bromomethyl)pentan-3-ylcyclobutane |
InChI |
InChI=1S/C10H19Br/c1-3-10(4-2,8-11)9-6-5-7-9/h9H,3-8H2,1-2H3 |
InChI Key |
JTYFMWFVIPSQJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CBr)C1CCC1 |
Origin of Product |
United States |
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